molecular formula C11H10O3 B1332526 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone CAS No. 28241-99-8

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Cat. No.: B1332526
CAS No.: 28241-99-8
M. Wt: 190.19 g/mol
InChI Key: SPVYQEMDTUNTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with 2-methylphenol in the presence of a strong acid like sulfuric acid can yield the desired benzofuran derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can be compared with other benzofuran derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVYQEMDTUNTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354637
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28241-99-8
Record name 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.